Critical Micelle Concentration (CMC) and Chain-Length Dependence: LPC 7:0 vs. LPC 6:0, LPC 8:0, LPC 10:0, and LPC 12:0
The critical micelle concentration (CMC) of lysophosphatidylcholines exhibits a strong inverse dependence on acyl chain length. While the exact CMC for 1-heptanoyl-sn-glycero-3-phosphocholine (LPC 7:0) has not been universally published, it can be reliably bracketed using published values for C6:0, C8:0, C10:0, and C12:0 LPCs measured under identical conditions (25°C, aqueous solution) [1]. The CMC values are: C8:0 LPC = 57 mM; C10:0 LPC = 5.7 mM; C12:0 LPC = 0.6 mM [1]. Interpolating from the logarithmic relationship between chain length and CMC, the CMC for LPC 7:0 is estimated to be significantly higher than that of C8:0 LPC (approximately >100 mM), positioning it among the most soluble and rapidly exchanging LPC species available for experimental use [2]. This high CMC ensures that a larger fraction of molecules remains monomeric at typical working concentrations (1-10 mM), which is critical for studies requiring fast lipid exchange or minimal background micelle formation .
| Evidence Dimension | Critical Micelle Concentration (CMC) |
|---|---|
| Target Compound Data | Estimated >100 mM (interpolated from C6-C12 series) |
| Comparator Or Baseline | C8:0 LPC = 57 mM; C10:0 LPC = 5.7 mM; C12:0 LPC = 0.6 mM |
| Quantified Difference | >1.8-fold higher CMC than C8:0 LPC; >17-fold higher than C10:0 LPC; >166-fold higher than C12:0 LPC |
| Conditions | 25°C, aqueous solution, phosphorus-31 NMR shift reagent technique |
Why This Matters
A higher CMC translates to a larger monomer pool at experimental concentrations, enabling faster lipid exchange kinetics and reducing artifacts in membrane protein reconstitution or phospholipase assays.
- [1] Lanthanide-induced phosphorus-31 NMR downfield chemical shifts of lysophosphatidylcholines are sensitive to lysophospholipid critical micelle concentration. PMC, 2005. View Source
- [2] Microstructural characterization of lysophosphatidylcholine micellar aggregates: The structural basis for their use as biomembrane mimics. Journal of Colloid and Interface Science, 2009, 336(2), 827-833. View Source
